N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a hydroxypropan-2-ylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using diazo compounds and alkenes in the presence of a catalyst such as rhodium or copper.
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Introduction of the Cyano Group: : The cyano group is introduced via a nucleophilic substitution reaction. This can be done by reacting the cyclopropyl intermediate with a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.
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Formation of the Hydroxypropan-2-ylsulfanyl Moiety: : This step involves the thiol-ene reaction, where a thiol group is added to an alkene. The reaction is typically carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
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Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form this compound. This can be achieved through an amide bond formation reaction using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxypropan-2-ylsulfanyl moiety can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Sodium cyanide, potassium cyanide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various cyano derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving cyano and sulfanyl groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the cyano group suggests potential activity as an enzyme inhibitor, while the hydroxypropan-2-ylsulfanyl moiety may impart antioxidant properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxypropan-2-ylsulfanyl moiety can participate in redox reactions, potentially modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxyethylsulfanyl)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylthio)acetamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide is unique due to the specific combination of its functional groups
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1-hydroxypropan-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8(5-14)16-6-10(15)13-11(2,7-12)9-3-4-9/h8-9,14H,3-6H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHZUCMJCYSEHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC(=O)NC(C)(C#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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